molecular formula C8H10Cl2N2 B1419561 1-(2,4-Dichlorophenethyl)hydrazine CAS No. 41074-45-7

1-(2,4-Dichlorophenethyl)hydrazine

Cat. No.: B1419561
CAS No.: 41074-45-7
M. Wt: 205.08 g/mol
InChI Key: MTXABKARKCJSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenethyl)hydrazine is an organic compound with the molecular formula C8H10Cl2N2. It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 2,4-dichlorophenethyl moiety.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenethyl)hydrazine typically involves the reaction of 2,4-dichlorophenethylamine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2,4-Dichlorophenethylamine+HydrazineThis compound\text{2,4-Dichlorophenethylamine} + \text{Hydrazine} \rightarrow \text{this compound} 2,4-Dichlorophenethylamine+Hydrazine→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,4-Dichlorophenethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-Dichlorophenethyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenethyl)hydrazine involves its interaction with various molecular targets. It can form hydrazones with carbonyl compounds, which can then undergo further chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their chemical and biological properties .

Comparison with Similar Compounds

1-(2,4-Dichlorophenethyl)hydrazine can be compared with other hydrazine derivatives, such as:

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

    1-(2,4-Dichlorophenethyl)amino-3-phenoxypropan-2-ol: A compound with significant antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c9-7-2-1-6(3-4-12-11)8(10)5-7/h1-2,5,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXABKARKCJSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenethyl)hydrazine
Reactant of Route 2
1-(2,4-Dichlorophenethyl)hydrazine
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenethyl)hydrazine
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenethyl)hydrazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenethyl)hydrazine
Reactant of Route 6
1-(2,4-Dichlorophenethyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.